REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=O.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[C:4]2[C:8]=1[CH2:7][CH2:6][CH2:5]2
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Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
COC1=C2CCC(C2=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
105.7 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To the cooled
|
Type
|
CUSTOM
|
Details
|
quenched into the water
|
Type
|
EXTRACTION
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Details
|
It was extracted with Ethyl acetate
|
Type
|
WASH
|
Details
|
The Ethyl acetate layer was washed with Sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude mass which
|
Type
|
CUSTOM
|
Details
|
was purified by column chouromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |